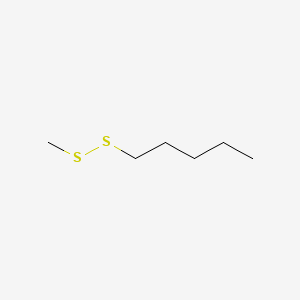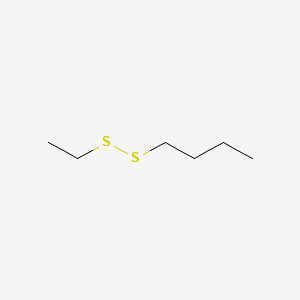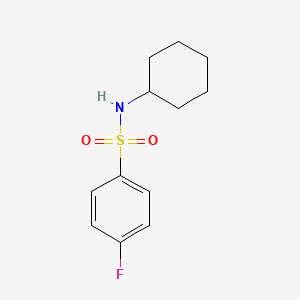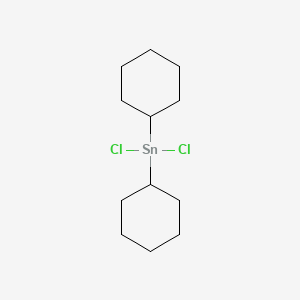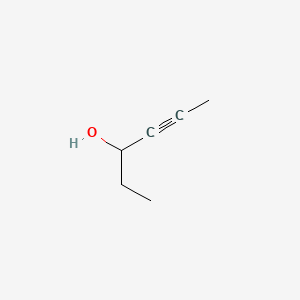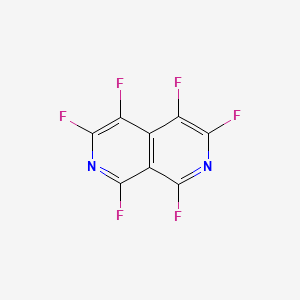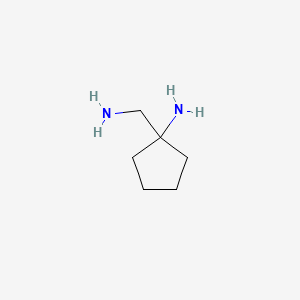
1-(Aminomethyl)cyclopentanamine
Descripción general
Descripción
1-(Aminomethyl)cyclopentanamine is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.189 g/mol. It is a cycloalkylamine derivative, featuring a cyclopentane ring with an aminomethyl group attached to one of the carbon atoms
Mecanismo De Acción
Target of Action
This compound is a part of the class of organic compounds known as amines, which are organic compounds that contain a basic nitrogen atom with a lone pair . Amines are often involved in protein synthesis and can act as neurotransmitters in the brain .
Mode of Action
The specific interactions and resulting changes would depend on the exact nature of the target .
Biochemical Pathways
Amines in general play a crucial role in many biochemical processes, including protein synthesis and neurotransmission .
Pharmacokinetics
They can be metabolized by enzymes such as monoamine oxidase (MAO) and can be excreted in the urine .
Result of Action
For example, they can modulate enzyme activity, influence cell signaling, or act as neurotransmitters .
Análisis Bioquímico
Biochemical Properties
1-(Aminomethyl)cyclopentanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with primary amines, which are crucial in various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the activity of the enzymes and proteins it interacts with.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with catecholamine neurotransmitters like norepinephrine, epinephrine, and dopamine can affect cell signaling pathways . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a releasing agent for catecholamine neurotransmitters, which means it can stimulate the release of these neurotransmitters from nerve terminals . This action can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, changes in gene expression can occur as a result of these interactions, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability can be affected by environmental conditions such as temperature and pH . Long-term effects observed in in vitro and in vivo studies include sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can stimulate cellular activity without causing significant adverse effects. At higher doses, toxic effects can be observed, including disruptions in normal cellular function and potential damage to tissues . Threshold effects are also noted, where a specific dosage is required to elicit a noticeable biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and alter metabolite levels, influencing overall metabolic processes . The compound’s involvement in these pathways highlights its potential impact on biochemical and physiological functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the compound’s activity and function, affecting its interactions with other biomolecules and its overall biochemical role.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopentanamine can be synthesized through several methods, including the reductive amination of cyclopentanone with ammonia and a reducing agent such as sodium cyanoborohydride. Another approach involves the reaction of cyclopentanone with an amine source, followed by reduction.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which involve the use of high-pressure reactors and continuous flow systems to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
1-(Aminomethyl)cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted cyclopentanamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted cyclopentanamines.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cyclopentanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Cyclohexanamine
Cyclopentylamine
Piperidine
Propiedades
IUPAC Name |
1-(aminomethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-6(8)3-1-2-4-6/h1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDAMWMFVRGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198666 | |
| Record name | Cyclopentanemethanamine, 1-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-66-8, 65789-80-2 | |
| Record name | 1-Aminocyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5062-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylamine, 1-aminomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanemethanamine, 1-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(AMINOMETHYL)CYCLOPENTANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ84YT3UHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


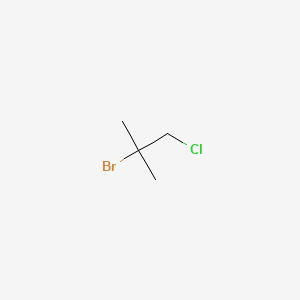

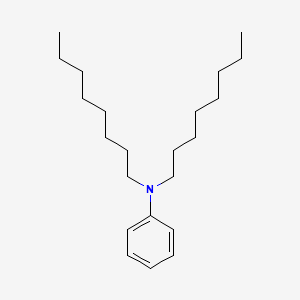

![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)

